molecular formula C18H29ClN2O5 B4000101 N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4000101
M. Wt: 388.9 g/mol
InChI Key: AAZYAEPTYRZGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and an ethane-1,2-diamine moiety, combined with oxalic acid.

Scientific Research Applications

N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of 4-tert-butyl-2-chlorophenol. This intermediate can be synthesized through the chlorination of 4-tert-butylphenol. The next step involves the reaction of 4-tert-butyl-2-chlorophenol with butyl bromide under basic conditions to form 4-(2-tert-butyl-4-chlorophenoxy)butane. This intermediate is then reacted with ethane-1,2-diamine to yield the desired compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-chlorophenol: A precursor in the synthesis of the compound.

    Ethane-1,2-diamine: A common diamine used in various chemical syntheses.

    Oxalic Acid: A dicarboxylic acid used in the formation of oxalate salts.

Uniqueness

N’-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O.C2H2O4/c1-16(2,3)14-12-13(17)6-7-15(14)20-11-5-4-9-19-10-8-18;3-1(4)2(5)6/h6-7,12,19H,4-5,8-11,18H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZYAEPTYRZGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.